Boron Doping Efficiency in Polysilicon Solar Cells: ATT Reduces Sheet Resistance by ≥30% vs. Directly Annealed Poly-Si
Ammonium tetraborate tetrahydrate (ATT) used as an ex-situ boron doping source for p-type polysilicon films achieves a mean sheet resistance (Rsheet,m) reduction of at least 30% compared to directly annealed p:poly-Si film without ATT, with the reduction reaching approximately 90% upon increasing annealing temperature or duration [1]. Secondary ion mass spectrometry (SIMS) measurements confirm that the boron concentration in ATT-doped polysilicon film is approximately 10 times higher than in the undoped polysilicon film [1]. These results were obtained using a fixed ATT alcohol solution concentration of 3.0% under controlled annealing conditions [1].
| Evidence Dimension | Mean sheet resistance (Rsheet,m) of p-type polysilicon film |
|---|---|
| Target Compound Data | ATT-doped poly-Si: Rsheet,m reduced by ≥30% (up to ~90% with optimized annealing) |
| Comparator Or Baseline | Directly annealed p:poly-Si film without ATT dopant |
| Quantified Difference | ≥30% reduction in Rsheet,m; ~10× higher boron concentration by SIMS |
| Conditions | Ex-situ doping with 3.0% ATT alcohol solution; variable annealing temperature and duration; SIMS for boron concentration profiling |
Why This Matters
For photovoltaic manufacturers, this establishes ATT as a quantitatively validated boron source enabling heavily doped p-type polysilicon with superior field-effect surface passivation, directly impacting solar cell conversion efficiency.
- [1] Tang Y, Wang Y, Hei J, Wang K, Zhou C. Effects of Ammonium Tetraborate Tetrahydrate on the Structure and Doping of Polysilicon Films. SSRN. 2023. https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4367943 View Source
